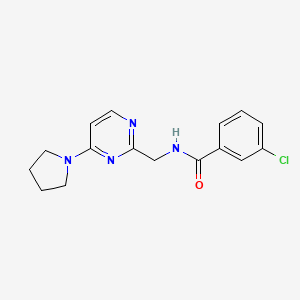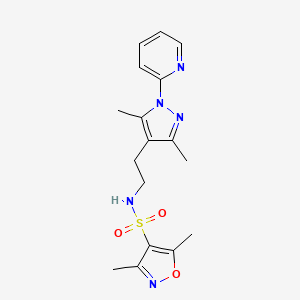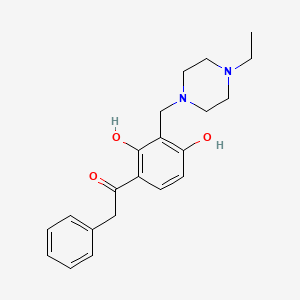![molecular formula C14H19N3O2S B3007030 N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443328-84-5](/img/structure/B3007030.png)
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as CPTH6, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. CPTH6 belongs to the thiazolo[3,2-a]pyrimidine family of compounds that have been shown to exhibit a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
Aplicaciones Científicas De Investigación
Anticancer Applications
Thiazolo[3,2-a]pyrimidine derivatives have shown promise as scaffolds for the design of new anticancer drugs . Their structural similarity to purine allows them to effectively bind to biological targets, which is crucial in cancer therapy. The active methylene group (C2H2) in these compounds is highly reactive, making it an attractive center for functionalization to optimize ligand-target interactions .
Antibacterial Activity
These derivatives exhibit significant antibacterial properties. The ability to modify the thiazolo[3,2-a]pyrimidine moiety by introducing new binding sites enhances their potential as antibacterial agents, allowing for the development of novel treatments for bacterial infections .
Anti-inflammatory Properties
The anti-inflammatory activities of thiazolo[3,2-a]pyrimidine derivatives have been demonstrated, suggesting their use in the treatment of inflammatory diseases. This could lead to the development of new anti-inflammatory medications that target specific pathways involved in inflammation .
Synthesis of Binding Agents
Due to the high reactivity of the active methylene group, these compounds can be used to synthesize binding agents that can interact with various electrophilic reagents. This property is essential for creating molecules that can selectively bind to certain proteins or DNA sequences .
Design of Medicines
The thiazolo[3,2-a]pyrimidine derivatives are considered promising scaffolds for medicine design. Their modifiable structure allows for the creation of compounds with optimized interactions with biological targets, which is necessary for the development of effective drugs .
Optimization of Ligand-Target Interaction
The introduction of new binding sites into the thiazolo[3,2-a]pyrimidine framework is crucial for optimizing ligand-target interactions. This optimization is necessary for the development of drugs with higher efficacy and lower side effects .
Development of Diagnostic Agents
The chemical properties of thiazolo[3,2-a]pyrimidine derivatives could be exploited in the development of diagnostic agents. Their ability to bind to specific biological targets can be used to create contrast agents for imaging techniques such as MRI or PET scans .
Research Tool in Biochemistry
As a research tool, these derivatives can be used to study biochemical pathways and processes. Their reactivity and binding capabilities make them suitable for probing the function of enzymes, receptors, and other proteins in the cell .
Mecanismo De Acción
Target of Action
Thiazolo[3,2-a]pyrimidine derivatives, to which this compound belongs, have been reported to exhibit a broad spectrum of pharmacological activity . They have been used as scaffolds for the design of new medicines, including anticancer drugs . The structural similarity of the thiazolo[3,2-a]pyrimidine ring system to purine may be utilized in the design of structures capable of effectively binding to biological targets .
Mode of Action
It is known that thiazolo[3,2-a]pyrimidine derivatives can interact with their targets through various mechanisms, depending on the specific functional groups present in the molecule .
Biochemical Pathways
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit a broad spectrum of pharmacological activity, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiazolo[3,2-a]pyrimidine derivatives have been reported to exhibit high antitumor, antibacterial, and anti-inflammatory activities .
Propiedades
IUPAC Name |
N-cycloheptyl-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O2S/c18-12(16-10-5-3-1-2-4-6-10)11-9-15-14-17(13(11)19)7-8-20-14/h9-10H,1-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRVFEWQLOAEREZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CN=C3N(C2=O)CCS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(2,4-Dimethylbenzoyl)-3-({5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}oxy)azetidine](/img/structure/B3006947.png)

![N-(benzo[d]thiazol-5-yl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B3006950.png)
![2-[4-(2,2-Dimethylpropanoyl)piperazin-1-yl]-4,6-difluoro-1,3-benzothiazole](/img/structure/B3006951.png)


![4beta-[(Benzyloxycarbonyl)amino]tetrahydrofuran-3beta-carboxylic acid](/img/structure/B3006957.png)
![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-(4-fluorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)acetamide](/img/structure/B3006958.png)


![2-((6,8-dimethyl-5,7-dioxo-2-(m-tolyl)-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-phenethylacetamide](/img/structure/B3006965.png)


![3-[(4-bromophenyl)sulfonyl]-6-nitro-2H-chromen-2-one](/img/structure/B3006969.png)